(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of hydroxy, methoxy, and morpholinomethyl groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxybenzofuran-3(2H)-one with 3-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative. This intermediate is then reacted with morpholine and formaldehyde under Mannich reaction conditions to introduce the morpholinomethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 6-oxo-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one.
Reduction: 6-hydroxy-2-(3-methoxybenzyl)-7-(morpholinomethyl)benzofuran-3(2H)-one.
Substitution: 6-hydroxy-2-(3-substitutedbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
This compound has potential applications in biological research due to its structural similarity to natural products with biological activity. It can be used as a probe to study enzyme interactions and as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Further research is needed to fully understand its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate for various applications.
Mechanism of Action
The mechanism of action of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the benzofuran core can engage in π-π interactions with aromatic residues. The morpholinomethyl group may enhance its solubility and facilitate its transport across cell membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E,6E)-2-(4-hydroxy-3-methoxybenzylidene)-6-(4-methoxybenzylidene)cyclohexanone
- 6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one
- 7-(morpholinomethyl)benzofuran-3(2H)-one
Uniqueness
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is unique due to the combination of its functional groups and the benzofuran core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-15-4-2-3-14(11-15)12-19-20(24)16-5-6-18(23)17(21(16)27-19)13-22-7-9-26-10-8-22/h2-6,11-12,23H,7-10,13H2,1H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTSCFXEUNJSOB-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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